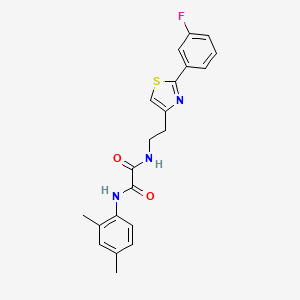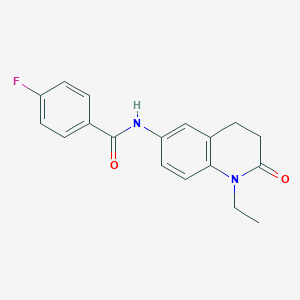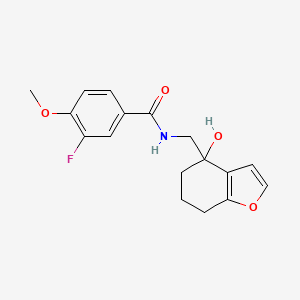![molecular formula C20H11N3O3 B2991056 2-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-3H-benzo[f]chromen-3-one CAS No. 892756-95-5](/img/structure/B2991056.png)
2-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-3H-benzo[f]chromen-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there is no direct synthesis information available for the exact compound, related compounds have been synthesized using various methods. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Wissenschaftliche Forschungsanwendungen
Polymorphism and Anticancer Activity
Research on similar compounds such as 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one and 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has explored their polymorphism, assuming potential anticancer activity. These studies revealed that the polymorphic structures of these compounds differ in intermolecular interactions, which may influence their biological efficacy. The detailed analysis of pairwise interaction energies suggests subtle differences in weak intermolecular interactions and crystal organization, hinting at their tailored application in anticancer strategies (Shishkina et al., 2019).
Docking Studies for Breast Cancer
Further studies have been conducted on chromeno[4,3-b]pyridine derivatives for their activity against breast cancer. Computational ADME and Lipinski's analysis, followed by molecular docking and binding energy assessments, were performed to understand their interaction with cancer cell lines. These compounds, including variations synthesized through reactions involving activated methylene compounds, demonstrated promising activities against the MCF-7 breast cancer cell line. Molecular docking studies emphasized the oxolone moiety's significance for effective interactions, with specific compounds showing high activity levels (Abd El Ghani et al., 2022).
Antibacterial Activity of Chromene Derivatives
Another area of application involves the synthesis and evaluation of new classes of chromene derivatives, such as pyrano(3,4-c)chromene and benzo(c)chromene, for their antibacterial activity. Most of these derivatives have shown moderate to high antibacterial activity, underscoring their potential utility in developing new antimicrobial agents (El-Saghier et al., 2007).
Fluorescence Properties for Probing Applications
The fluorescence properties of chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one derivatives have also been investigated. These compounds exhibit high fluorescence quantum yields, indicating their potential as luminescence or fluorescence probes in various scientific and diagnostic applications (Liu et al., 2014).
Eigenschaften
IUPAC Name |
2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)benzo[f]chromen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O3/c24-20-16(19-22-18(23-26-19)13-5-3-9-21-11-13)10-15-14-6-2-1-4-12(14)7-8-17(15)25-20/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEODNUPFPGSMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NC(=NO4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Bromophenyl)methyl]-4-cyclopropylsulfonylpiperazine](/img/structure/B2990982.png)


![5-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one](/img/structure/B2990989.png)


![N-(5-(N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2990992.png)

![7-(pyridin-3-yl)-6-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2990994.png)

